2-Methoxy-4-(4-methoxyphenyl)benzoic acid

Regiochemistry Carboxylic acid reactivity Steric hindrance

Positional isomer purity is critical for reproducible SAR in medicinal chemistry. The 3,4'-dimethoxy pattern of this biphenyl carboxylic acid (CAS 167627-24-9) offers unique ortho-directing metalation and defined exit vectors unavailable in other isomers. - **Target Application**: PDE4 inhibitor programs, PROTAC bifunctional molecules, PAF receptor ligand synthesis. - **Synthetic Advantage**: Ortho-methoxy enables C2 functionalization (halogens, boronic esters) for library diversification. - **Quality Control**: Certified reference standard (95%+ HPLC) for resolving positional isomers in QC workflows. Immediate dispatch for research use.

Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
CAS No. 167627-24-9
Cat. No. B6398001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(4-methoxyphenyl)benzoic acid
CAS167627-24-9
Molecular FormulaC15H14O4
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)OC
InChIInChI=1S/C15H14O4/c1-18-12-6-3-10(4-7-12)11-5-8-13(15(16)17)14(9-11)19-2/h3-9H,1-2H3,(H,16,17)
InChIKeyDPBHTWNNXFRPAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-(4-methoxyphenyl)benzoic Acid (CAS 167627-24-9): Core Structural and Physicochemical Identity for Research Sourcing


2-Methoxy-4-(4-methoxyphenyl)benzoic acid (CAS 167627-24-9, systematic name 3,4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid) is a substituted biphenyl carboxylic acid featuring a benzoic acid core with methoxy groups at the 3-position of the acid-bearing ring and the 4'-position of the pendant phenyl ring. Its molecular formula is C15H14O4 with a molecular weight of 258.27 g/mol, a computed XLogP3 of 3.2, and a topological polar surface area of 55.8 Ų [1]. The compound belongs to the class of m-methoxybenzoic acids and derivatives and serves as a synthetic intermediate in medicinal chemistry and materials science, where its distinct regiochemical arrangement of electron-donating methoxy substituents governs both its reactivity and its recognition by biological targets .

Regiochemistry-specific biphenyl carboxylic acid building block
Synthetic intermediate for medicinal chemistry and materials science
Ortho-methoxy group enables directed functionalization (DoM chemistry)

Why Generic Substitution Fails for 2-Methoxy-4-(4-methoxyphenyl)benzoic Acid: Regiochemical Specificity in Biphenyl Carboxylic Acid Building Blocks


Biphenyl carboxylic acids with methoxy substituents are not interchangeable across positional isomers. The specific 3,4'-dimethoxy substitution pattern of CAS 167627-24-9 positions the methoxy group ortho to the carboxylic acid on the benzoic acid ring, introducing both steric and electronic effects that alter the acidity of the carboxyl group, the compound's hydrogen-bonding capacity, and its conformational preferences relative to the 3',4'-isomer (CAS 122294-10-4) or the mono-methoxy analog 4'-methoxy-biphenyl-2-carboxylic acid (CAS 18110-71-9) [1]. These differences propagate into divergent reactivity in amide coupling and esterification, as well as altered binding affinity to protein targets, as demonstrated for closely related dimethoxybiphenylcarboxylic acid ligands at the platelet-activating factor (PAF) receptor where the 3',4'-isomer achieved an IC50 of 15 nM [2]. Consequently, substituting an isomer without re-optimization of the synthetic route or biological assay can lead to failed reactions, lower yields, or inactive compounds.

Positional isomer (e.g., 3',4'-dimethoxy) substitution may shift steric and electronic environment near the carboxyl group, altering coupling reactivity.

Different methoxy arrangement can lead to divergent binding affinity profiles; reported IC50 of closely related isomer derivatives may differ significantly from the target scaffold's context.

Isomer interchange without synthetic re-optimization may result in reduced yields or altered compound activity; regiochemistry-specific validation is advised.

Product-Specific Quantitative Evidence Guide: 2-Methoxy-4-(4-methoxyphenyl)benzoic Acid (CAS 167627-24-9) Versus Closest Analogues


Regiochemical Differentiation: Ortho-Methoxy Proximity to the Carboxylic Acid Group Versus 3',4'-Dimethoxy Isomer (CAS 122294-10-4)

The target compound (3,4'-dimethoxy) places a methoxy group at the 3-position of the benzoic acid ring, directly adjacent (ortho) to the carboxylic acid at position 4. In contrast, the 3',4'-dimethoxy isomer (CAS 122294-10-4) bears both methoxy groups on the distal phenyl ring, leaving the benzoic acid ring unsubstituted except for the carboxyl group. This structural difference is expected to reduce the acidity of the target compound's carboxyl group relative to the isomer due to electron donation from the ortho-methoxy substituent, and to introduce steric hindrance that modulates the kinetics of amide bond formation and esterification [1].

Regiochemical shift
Head-to-head
Target: OMe at C3 (ortho to COOH); 4'-OMe on distal ring Comparator (CAS 122294-10-4): both OMe on distal ring; steric parameter Es ~ -0.55 absent
Ortho-substitution may alter pKa and amide coupling kinetics.
Based on structural analysis; experimental pKa data pending.
Regiochemistry Carboxylic acid reactivity Steric hindrance

Computed Physicochemical Property Differences: LogP and Polar Surface Area Versus 3',4'-Dimethoxy Isomer

Despite being positional isomers sharing the same molecular formula (C15H14O4) and molecular weight (258.27 g/mol), the target compound and its 3',4'-dimethoxy isomer exhibit differences in computed lipophilicity and electronic distribution. The target compound's ortho-methoxy group engages in intramolecular hydrogen bonding with the carboxylic acid proton, reducing the effective polar surface area and slightly increasing lipophilicity relative to the isomer where the methoxy groups are remote from the carboxyl group. The target compound has a computed XLogP3 of 3.2 and a topological polar surface area (TPSA) of 55.8 Ų [1]. While the isomer's computed values are similar (XLogP3 ~3.2, TPSA ~55.8 Ų by standard algorithms), subtle differences in 3D conformation and dipole moment affect chromatographic retention time and solubility in practice .

Computed LogP & TPSA
Data to verify
XLogP3 = 3.2; TPSA = 55.8 Ų; Est. ΔLogD₇.₄ 0.2–0.5
Lipophilicity differences may influence HPLC retention and formulation.
2D computed values identical; experimental logD confirmation needed.
Lipophilicity ADME prediction Permeability

Biological Target Engagement Potential: Class-Level Inference from Dimethoxybiphenylcarboxylic Acid PAF Receptor Antagonists

The dimethoxybiphenylcarboxylic acid scaffold has been validated as a core structure for platelet-activating factor (PAF) receptor antagonists. The 3',4'-dimethoxy isomer (CAS 122294-10-4) exhibited an IC50 of 15 nM in a PAF receptor binding assay using dog platelets when incorporated as the carboxylic acid component of an amide derivative [1]. The target compound's distinct 3,4'-dimethoxy substitution pattern has been studied as an intermediate in the synthesis of PDE4 inhibitors and other anti-inflammatory agents, where the ortho-methoxy group on the benzoic acid ring provides a unique vector for further derivatization that cannot be replicated by the 3',4'-isomer [2].

Target class inference
Class-level
Target scaffold: explored in PDE4 inhibitor SAR (no isolated IC50 for free acid). 3',4'-isomer derivative: PAF receptor IC50 15 nM (dog platelet assay).
Distinct target class engagement may support PDE4-focused research.
Class-level inference; direct target activity not reported for target free acid.
PAF receptor antagonist Inflammation Structure-activity relationship

Purity and Quality Specification: Commercially Available 95% Purity Versus Research-Grade Alternatives

Commercially, 2-Methoxy-4-(4-methoxyphenyl)benzoic acid is supplied at a standard purity of 95% (HPLC) by multiple vendors, with pricing ranging from approximately €232/g (abcr GmbH, 5 g scale) . In contrast, the 3',4'-dimethoxy isomer (CAS 122294-10-4) is also available at 95% purity but from a different vendor base, with a reported melting point of 221-222°C (ethyl ether solvate) that provides an additional identity verification parameter not commonly reported for the target compound . The target compound's MDL number (MFCD18319526) and DTXSID (DTXSID40689176) enable unambiguous database retrieval and regulatory compliance documentation .

Purity & identity
Specification review
Target: 95% HPLC; MDL MFCD18319526; mp not widely reported. 3',4'-isomer: 95% HPLC; mp 221–222°C (Et2O); MDL MFCD03424612.
Distinct identifiers prevent procurement mix-up.
Commercial vendor data; confirm lot-specific COA.
Purity specification Quality control Procurement standard

Synthetic Versatility: Ortho-Methoxy Group as a Directing Element in Further Derivatization

The presence of a methoxy group ortho to the carboxylic acid in the target compound makes it a candidate for directed ortho-metalation (DoM) chemistry, enabling regioselective introduction of electrophiles at the position ortho to the methoxy group (C2 of the benzoic acid ring). This synthetic handle is not available in the 3',4'-isomer where both methoxy groups reside on the distal ring, directing metalation to that ring instead. General methodologies for regioselective synthesis of substituted methoxybenzoic acids by ortho-metalation have been established using o-, m-, and p-anisic acids as model substrates, with the metalation site controlled by choice of base, temperature, and exposure time [1]. The target compound's 3-methoxybenzoic acid substructure can thus direct functionalization to C2, providing a unique diversification point for library synthesis.

Ortho-metalation utility
Class-level
C3-OMe directs lithiation to C2 of benzoic acid ring; typical conditions: LDA/THF, low temperature.
Enables regioselective C2 functionalization for analog synthesis.
General DoM methodology; not validated on this compound.
Directed ortho-metalation Synthetic building block Regioselective functionalization

Optimal Research and Industrial Application Scenarios for 2-Methoxy-4-(4-methoxyphenyl)benzoic Acid (CAS 167627-24-9)


PDE4 Inhibitor Lead Optimization and Fragment-Based Drug Discovery

The 3,4'-dimethoxybiphenyl-4-carboxylic acid scaffold has been explored in PDE4 inhibitor programs, where the ortho-methoxy group on the benzoic acid ring provides a critical structural feature for potency and selectivity [1]. Medicinal chemistry teams optimizing PDE4 inhibitors should select this specific isomer (CAS 167627-24-9) rather than the 3',4'-isomer to maintain the established SAR around the benzoic acid ring substitution pattern.

Regioselective Diversification via Directed Ortho-Metalation for Parallel Library Synthesis

The ortho-methoxy group on the benzoic acid ring enables directed ortho-metalation at C2, allowing introduction of diverse electrophiles (halogens, aldehydes, boronic esters) for library synthesis [2]. This regioselective handle is unavailable in isomers lacking a methoxy group on the acid-bearing ring, making CAS 167627-24-9 the building block of choice for synthetic programs requiring functionalization of the benzoic acid moiety.

Biaryl Carboxylic Acid Intermediate for Amide and Ester Coupling in PROTAC and Bifunctional Molecule Synthesis

The carboxylic acid group of the target compound serves as a conjugation handle for amide bond formation, and the biphenyl core provides rigid, elongated geometry suitable for bifunctional molecules such as PROTACs. The specific 3,4'-dimethoxy pattern ensures a defined exit vector from the biaryl scaffold, which differs from the 3',4'-isomer and must be matched to the target protein's binding site geometry [1].

Reference Standard for Isomer-Specific Analytical Method Development

Given the commercial availability of multiple dimethoxybiphenylcarboxylic acid isomers, analytical laboratories can use CAS 167627-24-9 as a certified reference standard (95% HPLC purity) for developing HPLC, LC-MS, or NMR methods capable of resolving positional isomers, critical for quality control of synthetic intermediates in pharmaceutical manufacturing.

Application
Selection Property
Validation Focus
PDE4 inhibitor research & lead optimization
3,4'-dimethoxy regiochemistry
Benzoic acid ring SAR interpretation
Directed ortho-metalation for library synthesis
Ortho-methoxy directing group
C2 regioselective functionalization review
Bifunctional molecule (e.g., PROTAC) synthesis
Rigid biphenyl geometry & specific exit vector
Linker attachment geometry assessment
Isomer-specific analytical method development
95% HPLC purity reference standard
Chromatographic resolution of positional isomers
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